molecular formula C12H18N4O3S B2996581 8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333768-91-5

8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2996581
CAS RN: 333768-91-5
M. Wt: 298.36
InChI Key: BMLLZNCGPDGWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research application in the field of neuroscience. MPTP was first synthesized in the 1970s as a potential anti-tumor agent but was later found to cause Parkinson's disease-like symptoms in humans and non-human primates. Since then, MPTP has been widely used as a tool to study the pathogenesis and treatment of Parkinson's disease.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

A study explored the analgesic activity of new purine-2,6-dione derivatives, revealing significant analgesic and anti-inflammatory effects. Some compounds exhibited stronger effects than reference drugs and inhibited phosphodiesterase activity, suggesting potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Ionisation and Methylation Reactions

Research on purine-6,8-diones, including studies on ionisation and methylation reactions, highlighted the diverse chemical behavior and potential applications of these compounds in chemical synthesis and modification (Rahat et al., 1974).

Cytotoxic Properties

The cytotoxic properties of various purine derivatives have been studied, indicating potential applications in cancer research. For example, certain 8-azapurine ribonucleosides demonstrated cytotoxicity to cells in culture, highlighting the potential for developing new anticancer agents (Elliott & Montgomery, 1977).

Marine Natural Products

Purine derivatives isolated from marine sources, such as the ascidian Symplegma rubra, have contributed to the understanding of natural product chemistry and bioactivity, opening avenues for drug discovery and development (Lindsay et al., 1999).

Antimicrobial Activity

Studies on isothiazoloquinolones with modifications at the 6-, 7-, and 8-positions revealed enhanced antistaphylococcal activities against multidrug-resistant strains. These findings suggest the potential for designing new antimicrobial agents targeting resistant bacterial infections (Wang et al., 2007).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-7(2)20-12-13-9-8(16(12)5-6-19-4)10(17)14-11(18)15(9)3/h7H,5-6H2,1-4H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLLZNCGPDGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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